molecular formula C15H14N2O4 B15186412 N-(3-Pyridinylcarbonyl)-L-tyrosine CAS No. 911454-72-3

N-(3-Pyridinylcarbonyl)-L-tyrosine

Cat. No.: B15186412
CAS No.: 911454-72-3
M. Wt: 286.28 g/mol
InChI Key: IMBDEUBWOIGVNE-ZDUSSCGKSA-N
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Description

N-(3-Pyridinylcarbonyl)-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine, where a 3-pyridinylcarbonyl group is attached to the α-amino group of tyrosine.

Properties

CAS No.

911454-72-3

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoic acid

InChI

InChI=1S/C15H14N2O4/c18-12-5-3-10(4-6-12)8-13(15(20)21)17-14(19)11-2-1-7-16-9-11/h1-7,9,13,18H,8H2,(H,17,19)(H,20,21)/t13-/m0/s1

InChI Key

IMBDEUBWOIGVNE-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

N-(3-Pyridinylcarbonyl)-L-tyrosine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand protein interactions and enzyme activities.

  • Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-Pyridinylcarbonyl)-L-tyrosine exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The tyrosine moiety can participate in hydrogen bonding and other interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes key structural analogs of L-tyrosine and their modifications:

Compound Name Substituent on α-Amino Group Substituent on Phenolic -OH Key Properties/Applications Reference
N-(3-Pyridinylcarbonyl)-L-tyrosine 3-Pyridinylcarbonyl None (free -OH) Potential enzyme inhibitor (hypothetical)
N-(4-Chlorobenzoyl)-L-tyrosine derivatives 4-Chlorobenzoyl O-methyl, O-ethyl, etc. Enhanced metabolic stability
N-(Pterin-7-ylcarbonylglycyl)-L-tyrosine Pterin-7-ylcarbonylglycyl None Ricin inhibitor (IC₅₀ = 6 µM)
3-Methyl-L-tyrosine None 3-Methyl Altered solubility; toxicology unclear
Diiodo-L-tyrosine None 3,5-Diiodo Lower pK₁ (2.10) vs. L-tyrosine (2.24)
N-Fmoc-3-nitro-L-tyrosine Fmoc 3-Nitro Biochemical reactivity studies
Key Observations:

Acylated Derivatives :

  • The 3-pyridinylcarbonyl group in the target compound contrasts with 4-chlorobenzoyl () and pterin-based acyl groups (). The pyridine ring may improve binding to metal-containing enzymes compared to purely aromatic or halogenated groups.
  • Derivatives with bulky acyl groups (e.g., Fmoc in ) exhibit reduced solubility but enhanced stability in biochemical assays.

Phenolic -OH Modifications: Free -OH (as in the target compound) allows for hydrogen bonding and participation in redox reactions, similar to L-tyrosine . Alkylated derivatives (e.g., O-methyl, O-ethyl in ) show increased lipophilicity and resistance to enzymatic degradation compared to halogenated or nitro-substituted analogs .

Halogenation Effects :

  • Diiodo-L-tyrosine () has a lower pK₁ (2.10) than L-tyrosine (2.24), indicating stronger acidity due to electron-withdrawing halogens. This property could influence solubility and protein-binding interactions.

Physicochemical Properties

Property This compound (Hypothetical) N-(4-Chlorobenzoyl)-L-tyrosine Diiodo-L-tyrosine
Solubility Moderate (polar pyridine group) Low (chlorobenzoyl hydrophobicity) Very low (halogen bulk)
pK₁ (COOH) ~2.2 (similar to L-tyrosine) ~2.3 2.10
Metabolic Stability High (resists peptidases) High Moderate

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